pKa Shift of ~3.8 Log Units Versus 6-Aminoisoquinoline Dictates Ionization State at Physiological pH
6-Aminoisoquinolin-3-OL exhibits a predicted pKa of 10.86±0.40, compared to 7.10±0.10 for 6-aminoisoquinoline — a difference of approximately 3.76 log units that reflects the electron-withdrawing and tautomeric influence of the 3-oxo substituent . At physiological pH (7.4), 6-aminoisoquinoline (pKa 7.10) exists in a partially protonated equilibrium that enables it to function as a benzamidine isostere, whereas 6-Aminoisoquinolin-3-OL (pKa 10.86) remains predominantly neutral and in the lactam (3(2H)-isoquinolinone) tautomeric form. This directly affects solubility, hydrogen-bond donor/acceptor capacity, and target-binding pharmacophore geometry .
| Evidence Dimension | Acid dissociation constant (pKa, most basic center, predicted) |
|---|---|
| Target Compound Data | pKa = 10.86 ± 0.40 (6-Aminoisoquinolin-3-OL) |
| Comparator Or Baseline | pKa = 7.10 ± 0.10 (6-Aminoisoquinoline, CAS 23687-26-5) |
| Quantified Difference | ΔpKa ≈ 3.76 (target is ~5,750-fold less basic at the isoquinoline nitrogen) |
| Conditions | Predicted pKa values from ChemicalBook database; 25 °C, aqueous estimation |
Why This Matters
A ~3.8 log unit pKa difference fundamentally alters the compound's ionization and hydrogen-bonding profile at assay and physiological pH, making 6-Aminoisoquinolin-3-OL unsuitable as a direct surrogate for 6-aminoisoquinoline in benzamidine-isostere applications, but enabling distinct binding modes where a neutral lactam hydrogen-bonding motif is desired.
